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molecular formula C8H8N2O4 B1269366 2-(4-Nitrophenoxy)acetamide CAS No. 63218-14-4

2-(4-Nitrophenoxy)acetamide

Cat. No. B1269366
M. Wt: 196.16 g/mol
InChI Key: IYJAUHBAFQALLE-UHFFFAOYSA-N
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Patent
US05780482

Procedure details

4-Nitrophenoxyacetic acid (10.2 g) was added to thionyl chloride (50 ml) and the mixture was boiled under reflux for 1.5 hours. Excess thionyl chloride was distilled off and the residue was heated with toluene (2×50 ml) and the toluene removed by distillation to leave an oil which solidified on cooling. The acid chloride was added in portions to a stirred mixture of absolute ethanol (50 ml) and concentrated aqueous ammonia (50 ml, SG 0.880) at 10°-15° C. The mixture was stirred for 45 minutes at 10°-15° C. and then allowed to warm up to ambient temperature. The mixture was filtered to give 4-nitrophenoxyacetamide, m.p. 153°-155° C.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][C:10](O)=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].S(Cl)(Cl)=O.[NH3:19]>C(O)C>[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][C:10]([NH2:19])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCC(=O)O)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 45 minutes at 10°-15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
Excess thionyl chloride was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the residue was heated with toluene (2×50 ml)
CUSTOM
Type
CUSTOM
Details
the toluene removed by distillation
CUSTOM
Type
CUSTOM
Details
to leave an oil which
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OCC(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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